molecular formula C9H8Br2O3 B3283180 Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate CAS No. 76251-01-9

Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate

Cat. No. B3283180
CAS RN: 76251-01-9
M. Wt: 323.97 g/mol
InChI Key: XDOIIYQCWBRFOY-UHFFFAOYSA-N
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Description

Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate, also known as MDBHA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound is synthesized using a specific method that involves several steps, and its mechanism of action is still being studied. In

Scientific Research Applications

Crystallography and Chemical Reactions

  • Crystal Structure Analysis : Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, a related compound, is studied for its crystal structure, which is a product of reactions involving methyl 2-bromoacetate. This research provides insights into the molecular arrangement and structural characteristics of such compounds (S. Lee, J. Ryu, & Junseong Lee, 2017).

Organic Synthesis and Derivatives

  • Synthesis of Drug Intermediates : The preparation of methyl 2-hydroxy-2,2-(2-thiophen-2-yl)-acetate via Grignard reaction, starting from 2-bromothiophene, demonstrates the use of similar brominated compounds in creating drug intermediates. This process is also an educational tool in organic chemistry courses, enhancing students' interest in scientific research (W. Min, 2015).

Biochemical and Medicinal Research

  • Anti-inflammatory Compounds Synthesis : The synthesis and evaluation of 1,2,4 triazole derivatives from 4-hydroxyphenylacetic acid, which shows anti-inflammatory activity, suggests the potential of related compounds in medicinal chemistry. This research indicates the relevance of such derivatives in developing new pharmacological agents (M. Virmani & S. Hussain, 2014).

Environmental and Marine Applications

  • Natural Compounds from Marine Algae : Research on bromophenols isolated from the marine red alga Polysiphonia urceolata, including 3-(3-bromo-4,5-dihydroxyphenyl)-2-(3,5-dibromo-4-hydroxyphenyl)propionic acid, emphasizes the discovery and applications of natural bromophenol compounds in environmental and marine sciences. These compounds show significant DPPH radical-scavenging activity, indicating their potential in antioxidant applications (Ke Li, Xiao‐Ming Li, Naiyun Ji, & Bin-Gui Wang, 2007).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

Future Directions

: [Material Safety Data Sheet (MSDS)]

properties

IUPAC Name

methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c1-14-8(12)3-5-2-6(10)4-7(11)9(5)13/h2,4,13H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOIIYQCWBRFOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3,5-dibromo-2-hydroxyphenyl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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